molecular formula C9H8O3S B14413214 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- CAS No. 81112-85-8

2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)-

Cat. No.: B14413214
CAS No.: 81112-85-8
M. Wt: 196.22 g/mol
InChI Key: KAXAATGBUHWJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- is a heterocyclic organic compound that features a furanone ring fused with a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- typically involves the reaction of a furanone derivative with a thienylmethyl precursor under specific conditions. One common method includes the use of acid catalysts to facilitate the condensation reaction between the furanone and thienylmethyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    2(5H)-Furanone, 5-(methylthio)-: Similar structure but with a methylthio group instead of a hydroxy-2-thienylmethyl group.

    2(5H)-Furanone, 5-(hydroxyphenylmethyl)-: Features a hydroxyphenylmethyl group instead of a hydroxy-2-thienylmethyl group.

Uniqueness: 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

81112-85-8

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

2-[hydroxy(thiophen-2-yl)methyl]-2H-furan-5-one

InChI

InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-6,9,11H

InChI Key

KAXAATGBUHWJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2C=CC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.